molecular formula C13H10INO B1392015 2-(3-Iodobenzoyl)-4-methylpyridine CAS No. 1187165-10-1

2-(3-Iodobenzoyl)-4-methylpyridine

Cat. No. B1392015
M. Wt: 323.13 g/mol
InChI Key: HPBKDJBCBAEKGY-UHFFFAOYSA-N
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Description

2-(3-Iodobenzoyl)-4-methylpyridine is a chemical compound that belongs to the pyridine family. It has a molecular weight of 323.13 . The IUPAC name for this compound is (3-iodophenyl)(3-methyl-2-pyridinyl)methanone .


Molecular Structure Analysis

The molecular formula of 2-(3-Iodobenzoyl)-4-methylpyridine is C13H10INO . The InChI code for this compound is 1S/C13H10INO/c1-9-4-3-7-15-12(9)13(16)10-5-2-6-11(14)8-10/h2-8H,1H3 .

Scientific Research Applications

Crystallography and Molecular Structure Analysis

2-(3-Iodobenzoyl)-4-methylpyridine and similar derivatives have been extensively studied in the field of crystallography. Researchers have characterized the structures of molecular salts and complexes involving 2-amino-4-methylpyridine, a closely related compound, by employing techniques like FTIR, NMR spectroscopy, and single-crystal X-ray diffraction. These studies reveal the intricate details of proton transfer, molecular geometry, and supramolecular interactions, which are crucial for understanding the molecular behavior and the formation of complexes in crystalline states. For instance, the molecular salts formed by 2-amino-4-methylpyridine with various acids demonstrate intricate hydrogen bonding and non-covalent interactions, contributing to their distinct supramolecular architectures (Khalib et al., 2014) (Thanigaimani et al., 2015).

Materials Science and Coordination Chemistry

The compound and its related derivatives have been pivotal in materials science, particularly in the development and analysis of coordination polymers and complexes. Studies on the Co(II) complexes involving 2-(3-Iodobenzoyl)-4-methylpyridine derivatives have reported the solvent-dependent formation and self-assembly of these complexes. The structures of these complexes are influenced by factors such as solvent type and the specific interactions of the Co(II) ion with other components of the complex. These findings have implications for the design and synthesis of new materials with tailored properties (Pedireddi & Varughese, 2004).

Pharmaceutical and Biological Research

In the pharmaceutical and biological domain, derivatives of 2-(3-Iodobenzoyl)-4-methylpyridine have been investigated for their potential biological activities. For example, studies involving the synthesis and structural analysis of novel compounds have explored their antioxidant activity, DNA binding affinity, and molecular docking studies, providing insights into their possible therapeutic applications and interactions with biological molecules (Yılmaz et al., 2020).

Chemistry and Catalysis

The compound and its derivatives have found significant applications in the field of chemistry, especially in catalysis. Research has been conducted on understanding the influence of various ligands on the coordination modes and magnetic properties of copper(II) 2-nitrobenzoate complexes. These studies are crucial for developing new catalysts and understanding the mechanisms of catalytic reactions (Sharma et al., 2014).

properties

IUPAC Name

(3-iodophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-5-6-15-12(7-9)13(16)10-3-2-4-11(14)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBKDJBCBAEKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Iodobenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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